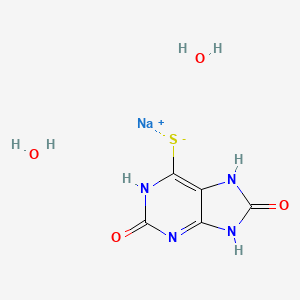![molecular formula C8H15NO B11715715 [(3aS,6aS)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol](/img/structure/B11715715.png)
[(3aS,6aS)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(3aS,6aS)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol is a complex organic compound characterized by its unique bicyclic structure. This compound is part of a class of molecules known for their potential applications in various fields, including medicinal chemistry and materials science. Its structure consists of a cyclopentane ring fused with a pyrrolidine ring, making it an interesting subject for synthetic and mechanistic studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3aS,6aS)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol typically involves multi-step organic reactions. One common method starts with the cyclization of a suitable precursor to form the bicyclic core. This can be achieved through a [3+2] cycloaddition reaction, where a dipolarophile reacts with a dipole to form the fused ring system . The resulting intermediate is then subjected to reduction reactions to introduce the hydroxyl group, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing catalysts to increase yield and selectivity. Continuous flow reactors might be used to enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
[(3aS,6aS)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify other functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields a ketone or aldehyde, while reduction can lead to the formation of a fully saturated bicyclic compound.
科学研究应用
[(3aS,6aS)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.
作用机制
The mechanism of action of [(3aS,6aS)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The bicyclic structure may also play a role in the compound’s binding affinity and specificity. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic effects and applications.
相似化合物的比较
[(3aS,6aS)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol can be compared with other similar compounds, such as:
- 3-[(3aS,6aS)-1-methyl-octahydrocyclopenta[b]pyrrol-3a-yl]phenol
- 2-[(3aS,6aS)-octahydrocyclopenta[b]pyrrol-1-yl]-6-nitropyridine
These compounds share the bicyclic core but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity. The presence of different substituents can lead to variations in their physical properties, such as solubility and melting point, as well as their interactions with biological targets.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it an interesting subject for further research and development. Understanding its preparation methods, chemical reactions, and mechanism of action can pave the way for new discoveries and innovations in various scientific fields.
属性
分子式 |
C8H15NO |
|---|---|
分子量 |
141.21 g/mol |
IUPAC 名称 |
[(3aS,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrol-3a-yl]methanol |
InChI |
InChI=1S/C8H15NO/c10-6-8-3-1-2-7(8)9-5-4-8/h7,9-10H,1-6H2/t7-,8+/m0/s1 |
InChI 键 |
ZIONUNNDRZAORK-JGVFFNPUSA-N |
手性 SMILES |
C1C[C@H]2[C@](C1)(CCN2)CO |
规范 SMILES |
C1CC2C(C1)(CCN2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


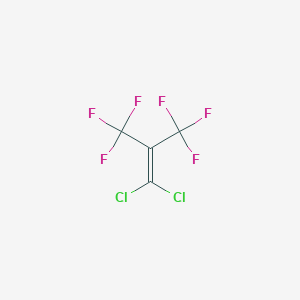
![3-((1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamide hydrochloride](/img/structure/B11715639.png)
![[4-Methoxy-3-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B11715645.png)
![8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11715652.png)
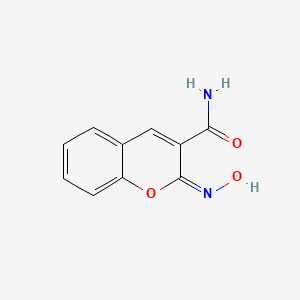
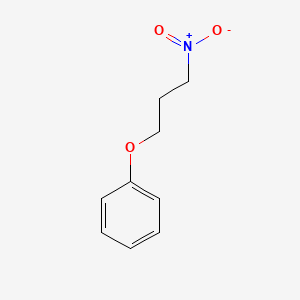
![N-[(Z)-[(3-Iodophenyl)methylidene]amino]guanidine](/img/structure/B11715667.png)
![2,7-Dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11715674.png)
![2-[(E)-[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B11715677.png)
![{5-[4-Methoxy-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl}methanol](/img/structure/B11715683.png)
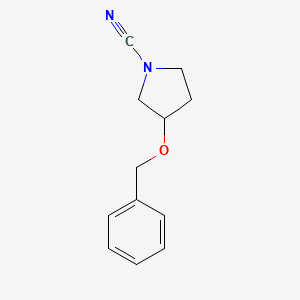
![4-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline hydrochloride](/img/structure/B11715697.png)
![2-[(E)-(hydroxyimino)methyl]-N,N-dimethylaniline](/img/structure/B11715706.png)
